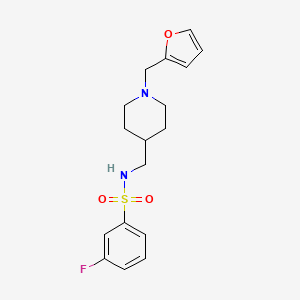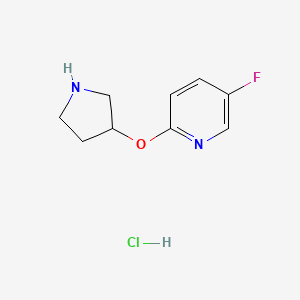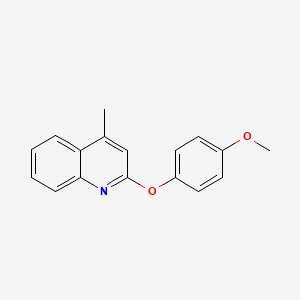
2-(4-Methoxyphenoxy)-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Methoxyphenoxy)-4-methylquinoline" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications, particularly in the field of anticancer research. The methoxy group and the methylquinoline core are common features in these compounds, which are often modified to enhance their biological activity and pharmacokinetic properties .
Synthesis Analysis
The synthesis of quinoline derivatives can involve various strategies, including multi-component reactions, cyclization, nitrification, chlorination, and condensation reactions. For instance, a one-pot four-component synthesis method has been described for the efficient production of triazolyl methoxy phenylquinazolines . Another example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which involves cyclization, nitrification, and chlorination steps, starting from 4-methoxyaniline . These methods highlight the versatility and adaptability of synthetic approaches to produce quinoline derivatives with specific functional groups that may influence their biological activity .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to generate a wide range of compounds with different properties. The introduction of methoxy and methyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its binding to biological targets. Crystallographic studies have been used to confirm the structures of synthesized compounds and to understand the intramolecular interactions, such as hydrogen bonding, that can stabilize the molecule .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization, to form new compounds with different biological activities. For example, the reaction of cyanoquinolinethione with α-halocarbonyl compounds can lead to alkylated products that undergo intramolecular cyclization to form tetrahydrothieno[2,3-b]quinolines . These reactions are crucial for the development of new compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, lipophilicity, and metabolic stability, are important factors in their development as therapeutic agents. These properties can be fine-tuned by modifying the molecular structure, as seen in the case of a novel class of tubulin-binding tumor-vascular disrupting agents, which showed a suitable balance between aqueous solubility and lipophilicity, as well as moderate metabolic stability in vivo . Understanding these properties is essential for the optimization of pharmacokinetic profiles and the enhancement of anticancer activity.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
2-(4-Methoxyphenoxy)-4-methylquinoline derivatives have shown promise in cancer research. For instance, a derivative, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, selectively inhibited several cancer cell lines, indicating its potential as an anticancer agent. Another compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent apoptosis inducer and effective in various cancer models, demonstrating high blood-brain barrier penetration (Li-Chen Chou et al., 2010); (N. Sirisoma et al., 2009).
Antibacterial and Antimicrobial Activity
Research has identified certain derivatives with significant antibacterial and antimicrobial activities. For instance, compounds synthesized from 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one displayed substantial activity against a range of bacteria, highlighting their potential in treating bacterial infections (Osarodion Peter Osarumwense, 2022).
Molecular Docking and Protein Interaction Studies
Molecular docking studies involving derivatives of this compound have shown interactions with various protein receptors, suggesting applications in drug design and discovery. The interaction with receptors like inflammatory, cancer, and microbial proteins can provide insights into developing targeted therapies for these conditions (P. P. Nair et al., 2014).
Tubulin Binding and Vascular Disruption in Tumors
Compounds based on this compound scaffold have been found to bind tubulin and disrupt tumor vasculature. This property is crucial in the development of tumor-vascular disrupting agents, targeting blood vessels in tumors and inhibiting tumor growth (Mu-Tian Cui et al., 2017).
Corrosion Inhibition
Certain derivatives have demonstrated effectiveness as corrosion inhibitors, particularly in acidic environments. This suggests potential applications in materials science and industrial maintenance (R. Prabhu et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-11-17(18-16-6-4-3-5-15(12)16)20-14-9-7-13(19-2)8-10-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEGXHSYEOXWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


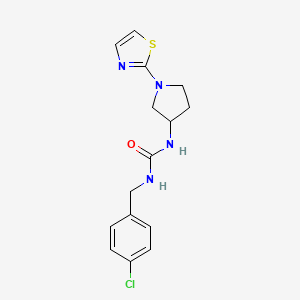
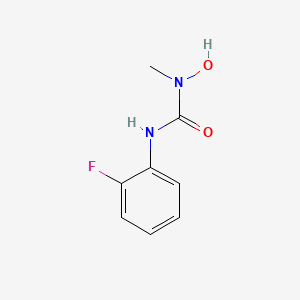
![N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B3018293.png)
![6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3018295.png)
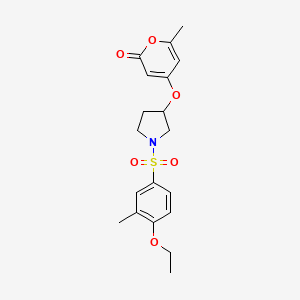
![3-(3,4-Dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3018297.png)
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide](/img/structure/B3018299.png)


![(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B3018305.png)

